N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE
Description
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-13-6-9-15(17(10-13)26-2)21-19(24)18(23)20-11-16(22)12-4-7-14(27-3)8-5-12/h4-10,16,22H,11H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUWPEIJXMFIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)SC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate This intermediate is then reacted with oxalyl chloride to form the oxalamide structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2,4-DIMETHOXYPHENYL)-N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}ETHANEDIAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s ethanediamide backbone and aromatic substituents align it with several analogs. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- Methoxy vs. Chloro Groups : The 2,4-dimethoxyphenyl group in the target compound likely reduces cytotoxicity compared to dichlorophenyl analogs (e.g., CAS 303996-56-7) but may decrease binding affinity to hydrophobic receptor pockets .
- Sulfanyl vs. Triazole Moieties : The methylsulfanyl group in the target compound offers moderate lipophilicity (logP ~2.5 estimated), whereas triazole-containing analogs (e.g., ) exhibit higher metabolic stability due to resistance to oxidative degradation.
Receptor Selectivity: Compounds with hydroxyethylamine backbones (e.g., ) show β-adrenoceptor agonism, but the target compound’s ethanediamide structure may shift selectivity toward non-adrenergic targets, such as kinases or sulfotransferases, due to its planar conformation.
Pharmacokinetic Profiles :
- The methylsulfanyl group in the target compound may prolong half-life compared to purely methoxy-substituted derivatives (e.g., ), as sulfur atoms are less prone to rapid glucuronidation. However, this could increase off-target interactions with cytochrome P450 enzymes .
Biological Activity
N-(2,4-Dimethoxyphenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide is a complex organic compound with potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, focusing on its pharmacological implications, including anticancer and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound features a unique molecular architecture characterized by the presence of methoxy and methylsulfanyl functional groups on aromatic rings. Its molecular formula is with a molecular weight of approximately 356.46 g/mol. The synthesis typically involves multi-step organic reactions, often utilizing solvents like ethanol or dimethyl sulfoxide to optimize yield and purity.
The synthesis pathway may include:
- Formation of the amide bond : Reaction of 2,4-dimethoxyphenylamine with 2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethylamine.
- Purification : Column chromatography to isolate the target compound.
- Characterization : Techniques such as NMR and IR spectroscopy confirm the structure.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, including breast and prostate cancer cells.
- Mechanism of Action : The compound appears to inhibit cell proliferation through the induction of apoptosis and modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.
Case Study : A study demonstrated that treatment with this compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours of exposure .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It can modulate inflammatory cytokines and reduce oxidative stress in cellular models.
- Experimental Findings : In vitro assays revealed that this compound significantly decreased levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | Concentration (µM) | Effect |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 25 | 50% viability reduction |
| Anti-inflammatory | LPS-stimulated Macrophages | 10 | Decreased TNF-α levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
